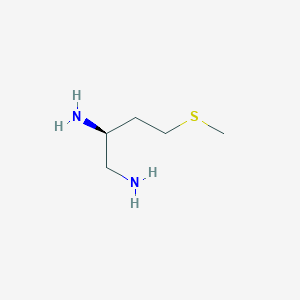

(2S)-4-(methylsulfanyl)butane-1,2-diamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2S)-4-(methylsulfanyl)butane-1,2-diamine, also known as Methionine sulfoximine (MSO), is a chemical compound that has been widely used in scientific research for its ability to inhibit glutamine synthetase (GS) activity. GS is an enzyme that plays a crucial role in the metabolism of glutamate, an important neurotransmitter in the central nervous system. MSO has been shown to have various biochemical and physiological effects, making it a valuable tool in many research fields.

Wissenschaftliche Forschungsanwendungen

Atmospheric Chemistry and Particle Formation

- The interaction between methyl-substituted N,N,N',N'-ethylenediamines, including butane-1,4-diamine derivatives, and sulfuric acid has been investigated to understand their role in atmospheric particle formation. Computational studies suggest that these diamines can form strong hydrogen-bonded molecular interactions with sulfuric acid, potentially playing a key role in the initial steps of new particle formation in the atmosphere (Elm et al., 2016).

Synthetic Chemistry and Protecting Groups

- Butane-1,2-diacetals, related to butane-1,2-diamines, are highlighted for their utility as selective protecting groups in synthetic chemistry. Their conformational rigidity is particularly beneficial for inducing diastereoselectivity in the synthesis of complex molecules, such as natural products and biologically active compounds (Lence et al., 2008).

Material Science and Coordination Chemistry

- The development of novel macrocycles with N3O4-donor sets, incorporating butane-1,4-diamine derivatives, has been explored for their complexation potential towards lanthanide(III) ions. These macrocycles are synthesized through cyclocondensation reactions and have applications in coordination chemistry and materials science (Bértolo et al., 2001).

Biomimetic Models and Catalysis

- Dinuclear copper(II) complexes with derivative triazine ligands, incorporating butane-1,4-diamine or its derivatives, have been synthesized as biomimetic models for catechol oxidases and nucleases. These complexes show potential in mimicking the enzymatic activities of natural systems and have applications in catalysis and bioinorganic chemistry (Silva et al., 2020).

Polymer Science

- The synthesis of stereoregular polyamides derived from L-tartaric acid and (2S,3S)-(-)-2,3-dimethoxy-1,4-butanediamine, a compound structurally related to (2S)-4-(methylsulfanyl)butane-1,2-diamine, has been carried out. These polyamides exhibit high crystallinity, moderate optical activity, and a pronounced affinity to water, highlighting their potential in polymer science and materials engineering (Bou et al., 1994).

Eigenschaften

IUPAC Name |

(2S)-4-methylsulfanylbutane-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2S/c1-8-3-2-5(7)4-6/h5H,2-4,6-7H2,1H3/t5-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCPJXANXGBPYRU-YFKPBYRVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(CN)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](CN)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B3011720.png)

![2-{[4-(tert-butyl)benzyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B3011726.png)

![4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B3011732.png)

![3-(2,4-dichlorobenzyl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B3011736.png)

![6-(butylthio)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B3011739.png)